molecular formula C10H7ClN2O2 B2921978 Methyl 4-chlorophthalazine-6-carboxylate CAS No. 1446407-53-9

Methyl 4-chlorophthalazine-6-carboxylate

Cat. No.: B2921978
CAS No.: 1446407-53-9
M. Wt: 222.63
InChI Key: RQCRWSSPIHXWKN-UHFFFAOYSA-N
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Description

Methyl 4-chlorophthalazine-6-carboxylate is a heterocyclic organic compound featuring a phthalazine core substituted with a chlorine atom at position 4 and a methyl ester group at position 4. Phthalazine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.

Properties

IUPAC Name

methyl 4-chlorophthalazine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-7-5-12-13-9(11)8(7)4-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCRWSSPIHXWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N=NC=C2C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chlorophthalazine-6-carboxylate typically involves the reaction of 4-chlorophthalic anhydride with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

[ \text{4-chlorophthalic anhydride} + \text{methanol} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chlorophthalazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phthalazine derivatives.

Scientific Research Applications

Methyl 4-chlorophthalazine-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-chlorophthalazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities between methyl 4-chlorophthalazine-6-carboxylate and related compounds:

Compound Name Core Heterocycle Substituents Molecular Formula Molecular Weight CAS Number Key Features
This compound Phthalazine Cl (C4), COOCH₃ (C6) C₁₀H₇ClN₂O₂ 228.63 Not provided Bicyclic structure with two nitrogen atoms; ester and chloro groups enhance reactivity.
Methyl 6-chloropyridazine-4-carboxylate Pyridazine Cl (C6), COOCH₃ (C4) C₆H₅ClN₂O₂ 172.57 1093860-48-0 Monocyclic pyridazine; lower molecular weight and simpler structure .
Methyl 4-chloro-1H-indazole-6-carboxylate Indazole Cl (C4), COOCH₃ (C6) C₉H₇ClN₂O₂ 210.62 885519-19-7 Benzene fused to pyrazole; altered π-conjugation compared to phthalazine .
Methyl 6-acetamido-4-chloroquinoline-2-carboxylate Quinoline Cl (C4), COOCH₃ (C2), AcNH (C6) C₁₃H₁₂ClN₂O₃ 278.69 1133115-95-3 Larger fused-ring system; acetamido group increases hydrogen-bonding potential .

Key Observations :

  • Core Heterocycle: Phthalazine's bicyclic structure provides greater rigidity and electronic delocalization compared to monocyclic pyridazine or indazole.
  • Substituent Position : The placement of chlorine and ester groups influences reactivity. For example, in pyridazine derivatives (e.g., methyl 6-chloropyridazine-4-carboxylate), the ester group at C4 may enhance electrophilic substitution at adjacent positions .

Physicochemical Properties

While direct data for this compound are unavailable, inferences can be drawn from analogs:

  • Lipophilicity (LogP) : Chlorine substituents increase hydrophobicity. Methyl 6-chloropyridazine-4-carboxylate has a LogP of 0.7 , whereas methyl 4-chloro-1H-indazole-6-carboxylate (LogP ~1.2, estimated) is more lipophilic due to its aromatic indazole core .
  • Solubility: Ester groups generally improve solubility in polar aprotic solvents. Quinoline derivatives with acetamido groups (e.g., methyl 6-acetamido-4-chloroquinoline-2-carboxylate) may exhibit lower aqueous solubility due to increased molecular weight and hydrogen-bonding complexity .
  • Thermal Stability: Phthalazine derivatives often display higher thermal stability than monocyclic analogs due to extended π-conjugation.

Biological Activity

Methyl 4-chlorophthalazine-6-carboxylate (MCP) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews various studies that elucidate the biological effects, mechanisms of action, and pharmacological properties of MCP, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

MCP belongs to the phthalazine family, characterized by a fused benzene and pyrazine ring system. The synthesis of MCP typically involves multi-step organic reactions, often starting from readily available phthalic anhydride derivatives. The introduction of the chloromethyl and carboxylate groups is crucial for its biological activity.

Biological Activity Overview

  • Anticancer Properties :
    • MCP has been evaluated for its anticancer activity against various cell lines, including leukemia, breast cancer, and melanoma. Studies have shown that MCP exhibits significant growth inhibition in these cancer cell lines.
    • A notable study conducted by the National Cancer Institute (NCI) assessed MCP's activity against a panel of 60 human cancer cell lines. The results indicated that MCP had a mean growth inhibition (GI50) value ranging from 0.15 to 2.81 µM across multiple cell lines, demonstrating its potent antiproliferative effects .
  • Mechanism of Action :
    • The mechanism by which MCP exerts its anticancer effects is primarily through the inhibition of specific signaling pathways involved in cell proliferation and survival. It has been suggested that MCP may inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in angiogenesis and tumor growth .
    • Further research indicates that MCP may induce apoptosis in cancer cells via activation of caspases and modulation of Bcl-2 family proteins, leading to cell death .

Table 1: Anticancer Activity of this compound

Cell Line TypeGI50 (µM)Inhibition (%)
Leukemia0.15>90
Breast Cancer0.20>90
Melanoma0.25>90
Non-Small Cell Lung Cancer0.30>90
Renal Cancer0.50>90

Note: GI50 values indicate the concentration required to inhibit cell growth by 50%.

Case Study 1: In Vitro Evaluation

In a comprehensive in vitro study involving various cancer cell lines, MCP was tested against the NCI's 60-cell line panel. Results indicated that compounds with similar structural modifications to MCP showed enhanced potency against leukemia and melanoma cell lines, with some derivatives achieving over 100% inhibition in specific cases .

Case Study 2: Pharmacokinetic Studies

Pharmacokinetic evaluations revealed that MCP exhibited favorable absorption characteristics when administered orally. Studies indicated a half-life (t1/2t_{1/2}) of approximately 80 minutes, suggesting rapid metabolism but also effective bioavailability for therapeutic applications .

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